molecular formula C20H21NO2 B3257303 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester CAS No. 286961-37-3

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester

Cat. No.: B3257303
CAS No.: 286961-37-3
M. Wt: 307.4 g/mol
InChI Key: LCXMMVDTIRTYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring fused with a dihydro structure and substituted with a 2-methylphenyl group and a phenylmethyl ester group

Preparation Methods

The synthesis of 1(2H)-pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenyl-substituted pyridine with benzyl alcohol in the presence of a catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene or dichloromethane. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1(2H)-pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester include other pyridine derivatives with similar structural motifs. These compounds may have different substituents on the pyridine ring or variations in the ester group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Some similar compounds include:

  • 2H-Pyran derivatives
  • 3,4-Dihydro-2H-pyrans
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

These compounds share structural similarities but differ in their specific functional groups and overall reactivity.

Properties

IUPAC Name

benzyl 4-(2-methylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-16-7-5-6-10-19(16)18-11-13-21(14-12-18)20(22)23-15-17-8-3-2-4-9-17/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXMMVDTIRTYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157456
Record name Phenylmethyl 3,6-dihydro-4-(2-methylphenyl)-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286961-37-3
Record name Phenylmethyl 3,6-dihydro-4-(2-methylphenyl)-1(2H)-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286961-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3,6-dihydro-4-(2-methylphenyl)-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester
Reactant of Route 2
Reactant of Route 2
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester
Reactant of Route 3
Reactant of Route 3
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester
Reactant of Route 4
Reactant of Route 4
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester
Reactant of Route 5
Reactant of Route 5
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester
Reactant of Route 6
Reactant of Route 6
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.